molecular formula C8H16N2O4Pt B12354666 Trans-l-diaminocyclohexane oxalatoplatinum

Trans-l-diaminocyclohexane oxalatoplatinum

Cat. No.: B12354666
M. Wt: 399.31 g/mol
InChI Key: OGAPHRMCCQCJOE-UHFFFAOYSA-N
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Description

Trans-l-diaminocyclohexane oxalatoplatinum, more commonly known as Oxaliplatin, is a third-generation platinum-based coordination complex that has shown a wide range of antitumor activity in metastatic cancer models and numerous cell lines . As a key research tool, it is particularly valuable for studies in colorectal carcinoma, where its predecessor compounds like cisplatin show little to no efficacy . Its core research value lies in its distinct mechanism of action and lack of cross-resistance with other platinum-based drugs, making it a crucial compound for investigating chemotherapy resistance and novel combination therapies . The cytotoxic effect of Oxaliplatin is primarily mediated through the formation of DNA adducts, which inhibit both DNA replication and transcription, ultimately leading to apoptosis in cancer cells . While it forms the same types of DNA cross-links as cisplatin, its bulky 1,2-diaminocyclohexane (DACH) carrier ligand is retained on DNA adducts and creates bulkier, more hydrophobic adducts . This structural difference is critical; these DACH-platinum adducts are poorly recognized by the DNA mismatch repair (MMR) system and certain damage-recognition proteins, allowing Oxaliplatin to remain effective in some cisplatin-resistant cell lines where MMR deficiency is a resistance mechanism . The nucleotide excision repair (NER) pathway, particularly involving the ERCC1-XPF heterodimer, appears to be the major pathway for removing Oxaliplatin-induced DNA lesions, and ERCC1 expression levels have been correlated with cellular sensitivity to the drug . In preclinical research, Oxaliplatin is widely used to study synergistic effects in combination with other anticancer agents, most notably 5-fluorouracil (5-FU), where it has shown synergistic antiproliferative activity both in vivo and in vitro . Its favorable toxicity profile, notably the absence of significant nephrotoxicity, also makes it a candidate for investigating sustained or combination treatment regimens . The primary dose-limiting toxicity observed in clinical studies is a characteristic, generally reversible peripheral sensory neuropathy . Research into drug delivery systems, such as transferrin-targeted liposomes, continues to be an active area of investigation to enhance tumor delivery and reduce side effects . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H16N2O4Pt

Molecular Weight

399.31 g/mol

IUPAC Name

cyclohexane-1,2-diamine;oxalic acid;platinum

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);

InChI Key

OGAPHRMCCQCJOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt]

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Trans L Diaminocyclohexane Oxalatoplatinum

Advanced Synthetic Routes for Trans-l-diaminocyclohexane Oxalatoplatinum and its Precursors

The synthesis of this compound, a third-generation platinum-based anticancer agent, is a multi-step process that demands precise control over stereochemistry to ensure the formation of the pharmacologically active isomer. nih.gov The process begins with the preparation of the key chiral ligand, trans-l-diaminocyclohexane, followed by its coordination to a platinum(II) center.

Stereoselective Ligand Preparation and Isomer Resolution

The primary precursor ligand, 1,2-diaminocyclohexane (DACH), exists as three stereoisomers: a cis isomer and a pair of trans enantiomers, (1R,2R)- and (1S,2S)-diaminocyclohexane. wikipedia.org The synthesis of this compound specifically requires the enantiomerically pure (1R,2R)-diaminocyclohexane, as the biological activity of the final complex is highly dependent on this specific configuration. nih.gov

A common industrial method to produce a mixture of 1,2-diaminocyclohexane isomers is through the hydrogenation of o-phenylenediamine. wikipedia.orgwikipedia.org This process typically yields a mixture of cis and trans isomers. The separation of the trans isomer from the cis isomer can be achieved by treating an aqueous solution of the isomeric mixture with sulfuric acid, which causes the sulfate (B86663) salt of the trans isomer to precipitate, leaving the more soluble cis-isomer sulfate in solution. google.com

Once the racemic trans-1,2-diaminocyclohexane is isolated, the crucial step of optical resolution is performed to separate the (1R,2R) and (1S,2S) enantiomers. A widely used and effective method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid. wikipedia.orgresearchgate.net When racemic trans-1,2-diaminocyclohexane is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate. researchgate.net These diastereomers exhibit different physical properties, most notably solubility.

The (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt is less soluble and precipitates from the reaction mixture, allowing for its separation by filtration. researchgate.netacs.org The purified diastereomeric salt is then treated with a base, such as an alkali hydroxide, to neutralize the tartaric acid and liberate the free (1R,2R)-1,2-diaminocyclohexane ligand in high enantiomeric purity. google.com The enantiomeric excess of the resolved diamine is often verified using techniques like chiral High-Performance Liquid Chromatography (HPLC). acs.org

Alternative synthetic strategies for preparing substituted DACH ligands have also been developed. For instance, 4-methyl-substituted trans-1,2-cyclohexanediamine can be synthesized from 4-methylcyclohex-1-ene. nih.gov The process involves trans-dihydroxylation, conversion to a diazide via a mesylate intermediate, and subsequent reduction to the diamine. nih.gov

Platinum Coordination Complex Synthesis Pathways

The coordination of the resolved trans-(1R,2R)-diaminocyclohexane ligand to a platinum(II) center to form the final oxalato complex can be achieved through several synthetic routes.

A prevalent and efficient method for synthesizing this compound involves a sequential reaction pathway starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govbohrium.com

The general synthetic scheme is as follows:

Formation of the Dichloro-Platinum(II) Intermediate: The resolved (1R,2R)-diaminocyclohexane is reacted with an aqueous solution of K₂PtCl₄. This reaction forms the dichlorido[(1R,2R)-cyclohexane-1,2-diamine]platinum(II) complex, [PtCl₂(R,R-DACH)]. nih.govgoogle.com This intermediate is typically a yellow solid.

Formation of the Diaqua Intermediate: The dichloro intermediate is then reacted with a silver salt, commonly silver nitrate (B79036) (AgNO₃), in an aqueous solution. nih.govgoogle.com The silver ions react with the chloride ligands to form insoluble silver chloride (AgCl), which precipitates out of the solution. This drives the reaction forward and results in the formation of the corresponding diaqua complex, [Pt(H₂O)₂(R,R-DACH)]²⁺, in the filtrate.

Coordination of the Oxalate (B1200264) Ligand: Finally, an oxalate source, such as potassium oxalate or di-ammonium oxalate monohydrate, is added to the solution containing the diaqua-platinum(II) species. nih.govgoogle.com The oxalate anion displaces the weakly coordinated water molecules to form the stable, five-membered chelate ring of the final product, (1R,2R)-cyclohexane-1,2-diamineplatinum(II), which is isolated as a white solid. nih.gov

This method is widely employed due to its high yield and the purity of the resulting product. nih.gov The removal of the silver chloride precipitate is a critical step in ensuring the purity of the final complex.

Research into improving the pharmacological profile of oxaliplatin (B1677828) has led to the exploration of alternative synthetic routes and the creation of numerous analogues. nih.govuts.edu.au These analogues often feature modifications to either the diamine ligand or the dicarboxylate leaving group. rsc.org

One alternative approach involves synthesizing the platinum complex with a different leaving group first, which is then displaced by the oxalate. For example, a diiodo-platinum(II) intermediate, [PtI₂(R,R-DACH)], can be prepared and subsequently treated with silver nitrate to form the diaqua species before the addition of an oxalate salt. google.com

The synthesis of analogues with different dicarboxylate ligands, such as malonate or glutamate, follows a similar pathway to the oxalato complex, with the respective dicarboxylic acid or its salt being used in the final step instead of oxalic acid. rsc.org Furthermore, analogues with substitutions on the diaminocyclohexane ring, such as (4-methyl-trans-cyclohexane-1,2-diamine)oxalatoplatinum(II), have been synthesized to investigate structure-activity relationships. nih.govnih.gov The synthesis of these substituted analogues begins with the custom synthesis of the modified DACH ligand, followed by the same platinum coordination chemistry described previously. nih.gov

The development of platinum(IV) prodrugs of oxaliplatin represents another significant synthetic exploration. These complexes are typically synthesized by oxidizing the parent Pt(II) complex, often with hydrogen peroxide, to form a dihydroxido-Pt(IV) species. nih.govnih.gov This intermediate can then be further functionalized by attaching various axial ligands, a strategy aimed at improving stability and targeted delivery. nih.govacs.org

Comprehensive Spectroscopic and Structural Elucidation Techniques

The definitive identification and structural confirmation of this compound and its analogues rely on a suite of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) for Structural Assignment

Multinuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and platinum-195 (B83798) (¹⁹⁵Pt), provides detailed information about the connectivity, stereochemistry, and electronic environment of the atoms within the complex. nih.govbohrium.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to confirm the presence and stereochemistry of the trans-1,2-diaminocyclohexane ligand. The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to spin-spin coupling. For the trans isomer, the protons attached to the carbons bearing the amino groups (H-1 and H-2) typically appear as distinct multiplets. The coupling constants between adjacent axial and equatorial protons can confirm the chair conformation of the cyclohexane ring and the equatorial orientation of the amino groups. nih.gov The successful coordination of the ligand to the platinum center is indicated by the downfield shift of the amine (N-H) proton signals and the protons on the carbons adjacent to the nitrogen atoms, compared to the free ligand.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the complex. It can distinguish between the carbons of the diaminocyclohexane ligand and the oxalate ligand. For this compound, the spectrum will show distinct signals for the carbons of the cyclohexane ring and a characteristic signal for the carboxylate carbons of the oxalate ligand. researchgate.net The chemical shifts of the cyclohexane carbons (C1/C2) attached to the nitrogen atoms are sensitive to coordination with the platinum atom. nih.gov The number of signals can also confirm the symmetry of the molecule.

¹⁹⁵Pt NMR Spectroscopy: ¹⁹⁵Pt NMR is a highly sensitive probe of the coordination sphere around the platinum atom. huji.ac.il The chemical shift of the ¹⁹⁵Pt nucleus is highly dependent on the nature of the ligands directly bonded to it. huji.ac.ilrsc.org For this compound, the ¹⁹⁵Pt NMR spectrum shows a single resonance, confirming the presence of a single platinum species. The chemical shift value is characteristic of a Pt(II) center in a square planar environment with two nitrogen and two oxygen donor atoms. nih.gov For comparison, different ligands would result in significantly different chemical shifts, making ¹⁹⁵Pt NMR an excellent tool for verifying the successful synthesis of the target complex and for distinguishing between different analogues. For example, an analogue with an axial methyl substituent on the cyclohexane ring exhibits a distinctly different ¹⁹⁵Pt chemical shift compared to the unsubstituted complex. nih.gov

The combination of these three NMR techniques provides unambiguous evidence for the structure and purity of this compound, ensuring the correct isomer has been synthesized. Two-dimensional NMR experiments, such as COSY (¹H-¹H) and HSQC (¹H-¹³C), are often employed to definitively assign all proton and carbon signals. nih.gov

Table 1: Representative NMR Data for this compound and Related Compounds Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and reference standard used. The data below are illustrative examples compiled from literature findings.

Nucleus Compound/Fragment Typical Chemical Shift (δ) / ppm Observations Reference
¹H Protons on C1/C2 of DACH ligand in complex ~2.3-2.6 Downfield shift upon coordination. Complex multiplets. nih.gov
Other CH/CH₂ protons on DACH ring ~1.1-2.1 Overlapping multiplets. nih.gov
¹³C C1/C2 of DACH ligand in complex ~60-65 Carbons directly bonded to nitrogen. nih.govresearchgate.net
Other carbons of DACH ligand ~24-33 Aliphatic region. nih.gov
Oxalate carbons (C=O) ~165-170 Carboxylate region. researchgate.net
¹⁹⁵Pt This compound ~ -365 Characteristic for the [Pt(N₂O₂)] coordination sphere. nih.gov
{(1R,2R,4S)-4-methyl-DACH}oxalatoplatinum(II) ~ -381 Shift demonstrates sensitivity to ligand substitution. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Ligand and Coordination Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the characterization of this compound, providing critical insights into the coordination of the ligands to the platinum center.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the presence and coordination of the diaminocyclohexane (DACH) and oxalate ligands. The vibrations of specific bonds within the molecule absorb infrared radiation at characteristic frequencies, offering a molecular fingerprint. In the IR spectrum of this compound, key absorption bands confirm the structure. The N-H stretching vibrations of the amine groups in the DACH ligand are typically observed in the region of 3264-3509 cm⁻¹. researchgate.net The bending vibration of the N-H bond also gives a characteristic peak, which can be found around 812 cm⁻¹. researchgate.net The coordination of the oxalate ligand to the platinum center is evidenced by the strong absorption band corresponding to the C=O stretching vibration, which appears around 1707 cm⁻¹. researchgate.net A vibrational energy decomposition analysis (VEDA) has suggested that the Pt–N stretching modes in oxaliplatin are not strongly active in IR or Raman spectroscopy; instead, the C–C and Pt–O stretching frequencies of the bidentate oxalate ligand are more useful for characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound in an aqueous solution exhibits a characteristic UV absorption spectrum. Studies have reported a lambda max (λmax) for oxaliplatin at approximately 322 nm. mdpi.com The molar absorption coefficient can be calculated by measuring the absorbance at different concentrations. wikipedia.org Changes in the UV-Vis spectrum upon interaction with other molecules, such as DNA, can indicate the formation of adducts. For instance, upon binding to DNA, a hypochromic effect (a decrease in absorbance) is often observed without a significant shift in the maximum absorption wavelength, which is indicative of the formation of adducts through groove binding. nih.gov

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peak/Wavelength (λmax) Assignment/Interpretation
Infrared (IR) Spectroscopy 3264-3509 cm⁻¹ N-H stretching vibrations of the diaminocyclohexane ligand researchgate.net
Infrared (IR) Spectroscopy 1707 cm⁻¹ C=O stretching vibration of the oxalate ligand researchgate.net
Infrared (IR) Spectroscopy 812 cm⁻¹ N-H bending vibration of the diaminocyclohexane ligand researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy ~322 nm Electronic transitions within the complex mdpi.com

Mass Spectrometry (ESI-MS, HPLC-MS) for Molecular Weight and Purity Verification

Mass spectrometry is an indispensable analytical tool for the definitive verification of the molecular weight and the assessment of the purity of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and its coupling with High-Performance Liquid Chromatography (HPLC-MS) are routinely employed in research settings.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight of the platinum complex. For this compound, which has a molecular formula of C₈H₁₄N₂O₄Pt, the expected molecular weight is approximately 397.29 g/mol . wikipedia.org In positive ion ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. Due to the natural isotopic distribution of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion, with the most intense peak for the [M+H]⁺ ion appearing at a mass-to-charge ratio (m/z) of 398. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation of the parent ion, providing further structural confirmation. A common fragmentation pathway for the protonated oxaliplatin molecule involves the loss of two formic acid (HCOOH) molecules, resulting in a fragment ion at m/z 306. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry (HPLC-MS or LC-MS/MS) is a powerful technique for purity assessment. It combines the separation capabilities of HPLC with the sensitive and specific detection of MS. This allows for the separation of the main compound from any impurities or degradation products, followed by their individual mass analysis. Various HPLC methods have been developed for the analysis of oxaliplatin, often utilizing C18 reverse-phase columns. researchgate.netpsu.edu The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid. psu.edu The purity of a sample of this compound can be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all observed peaks. The identity of the main peak is confirmed by its mass spectrum. This method is highly sensitive, with limits of detection (LOD) and quantification (LOQ) reported to be as low as 2.5 ng/mL and 5.0 ng/mL, respectively, in some applications. psu.edu

Table 2: Mass Spectrometry Data for this compound

Technique Ion (m/z) Interpretation
ESI-MS ~398 Protonated molecular ion [M+H]⁺ (most abundant isotope) mdpi.com
ESI-MS/MS 306.0 Fragment ion resulting from the loss of two HCOOH molecules from the protonated parent ion mdpi.com
HPLC-MS Retention Time: Varies with column and mobile phase Separation of the compound for purity analysis researchgate.netpsu.edu

X-ray Crystallography for Precise Molecular and Adduct Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of crystalline compounds and their adducts at an atomic level. This technique has been crucial in elucidating the exact geometry, bond lengths, and bond angles of this compound and its interactions with biological macromolecules like DNA.

Molecular Structure of this compound: The solid-state structure of this compound reveals a square planar geometry around the central platinum(II) ion, which is characteristic of Pt(II) complexes. wikipedia.org The platinum atom is coordinated to the two nitrogen atoms of the bidentate trans-l-1,2-diaminocyclohexane (DACH) ligand and two oxygen atoms of the bidentate oxalate ligand. wikipedia.org Crystallographic studies have confirmed the absolute configuration of the chiral DACH ligand as (1R,2R). psu.edu There has been some historical debate regarding the correct space group, with initial reports suggesting the non-centrosymmetric space group P2₁, while later proposals suggested the centrosymmetric P2₁/m. psu.edunih.gov However, a more recent reinvestigation has clarified that this discrepancy arises from overlooked pseudosymmetry and confirmed the non-centrosymmetric nature of the crystal, consistent with the presence of a single enantiomer. psu.edu

Structure of DNA Adducts: X-ray crystallography has provided invaluable insights into how this compound binds to DNA. The crystal structure of an oxaliplatin-DNA adduct, specifically a 1,2-d(GpG) intrastrand cross-link within a DNA dodecamer duplex, has been solved at a resolution of 2.4 Å. mdpi.comcymitquimica.com This structure shows that the {Pt(R,R-DACH)}²⁺ moiety forms a covalent bond with the N7 atoms of two adjacent guanine (B1146940) bases. cymitquimica.comrsc.org This binding induces a significant bend in the DNA double helix of about 30 degrees toward the major groove. cymitquimica.comrsc.org A key finding from the crystal structure is the presence of a hydrogen bond between a pseudoequatorial N-H hydrogen on the DACH ligand and the O6 atom of the 3'-guanine. mdpi.comcymitquimica.com This interaction is a direct consequence of the specific (1R,2R) stereochemistry of the DACH ligand and is believed to be a critical factor in the distinct biological activity of the compound. cymitquimica.comnih.gov

Table 3: Key Crystallographic Data for a this compound-DNA Adduct

Parameter Value/Observation Reference
Adduct Type 1,2-d(GpG) intrastrand cross-link mdpi.comcymitquimica.com
Resolution 2.4 Å mdpi.comcymitquimica.com
DNA Helix Bend Angle ~30° towards the major groove cymitquimica.comrsc.org
Key Interaction Hydrogen bond between DACH N-H and Guanine O6 cymitquimica.comnih.gov
N-O Distance (H-bond) 2.9 Å nih.gov

Elemental Analysis and Purity Assessment in Research Contexts

In research contexts, the confirmation of a newly synthesized compound's identity and purity is paramount. For this compound, elemental analysis provides fundamental validation of its empirical formula, while a combination of other analytical techniques is used for a comprehensive purity assessment.

Elemental Analysis: Elemental analysis is a destructive technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₁₄N₂O₄Pt). This comparison is crucial for verifying the elemental composition and stoichiometry of the synthesized complex. For a pure sample of a derivative like oxaliplatin(IV)(OH)₂, the experimental values for C, H, and N should be in close agreement with the calculated values, typically within a margin of ±0.4%. nih.gov Any significant deviation may indicate the presence of impurities, residual solvents, or that the incorrect compound has been synthesized.

Purity Assessment: While elemental analysis confirms the elemental composition, it does not provide a complete picture of purity, as impurities with similar elemental compositions may not be detected. Therefore, a suite of analytical methods is employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating the target compound from starting materials, by-products, and degradation products. ijsit.com The purity is often determined by the relative peak area of the main compound in the chromatogram, with purities of >95% or >98% being common targets in research. cymitquimica.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also used to assess purity by identifying characteristic signals of the compound and detecting any impurity-related peaks. nih.gov In addition to these methods, techniques like Atomic Absorption Spectrometry (AAS) can be used to determine the platinum content in the complex, providing another layer of verification for the compound's identity and purity. nih.gov

Table 4: Example of Elemental Analysis Data for an Oxaliplatin Derivative

Element Calculated % Experimental % (Example for Oxaliplatin(IV)(OH)₂)
Carbon (C) 22.28% 21.76% nih.gov
Hydrogen (H) 3.74% 3.52% nih.gov
Nitrogen (N) 6.50% 6.21% nih.gov

Molecular and Electronic Structure of Trans L Diaminocyclohexane Oxalatoplatinum

Platinum Coordination Geometry and Ligand Conformation Studies

The spatial arrangement of the ligands around the central platinum atom is a key feature of oxaliplatin's structure. This geometry is defined by the nature of the platinum(II) ion and the stereochemistry of its coordinating ligands.

Like many platinum(II) complexes, trans-l-diaminocyclohexane oxalatoplatinum adopts a square planar coordination geometry. acs.org In this configuration, the platinum atom is at the center of a square, bonded to four other atoms that lie at the corners. The ligands are the bidentate (1R,2R)-1,2-diaminocyclohexane (DACH) and the bidentate oxalate (B1200264) group. This arrangement is a consequence of the d⁸ electron configuration of the Pt(II) ion. X-ray crystallography studies have confirmed this geometry, revealing a relatively rigid and flat coordination plane. nih.govnih.gov This structural rigidity is crucial for its mechanism of action, which involves forming specific cross-links with DNA.

Trans Isomers (1R,2R and 1S,2S): Oxaliplatin (B1677828) specifically utilizes the trans-1R,2R-DACH enantiomer. nih.gov In this configuration, both amino groups that coordinate to the platinum are in equatorial positions on the cyclohexane (B81311) ring. This orientation results in a specific spatial arrangement that is considered optimal for forming the DNA adducts responsible for its cytotoxic effect. The trans-1S,2S enantiomer is the mirror image and also features two equatorial amino groups. nih.gov

Cis Isomer (1R,2S): In the cis-1R,2S diastereomer, one amino substituent is in an equatorial position while the other is in an axial position. This arrangement leads to a significantly different three-dimensional structure compared to the trans isomers.

The difference in the spatial orientation of the amino groups between the cis and trans isomers directly impacts the geometry of the resulting platinum complex and its ability to interact with its biological target.

Table 1: Stereochemical Comparison of Diaminocyclohexane (DACH) Isomers in Platinum Complexes
IsomerConfiguration of Amino GroupsResulting Cyclohexane Ring Orientation (Relative to Pt Plane)
Trans-1R,2R (Oxaliplatin)Both equatorialNearly parallel
Trans-1S,2SBoth equatorialNearly parallel
Cis-1R,2SOne equatorial, one axialNearly perpendicular

The non-planar cyclohexane ring typically adopts a stable "chair" conformation to minimize angular and torsional strain. rsc.orgmdpi.com The orientation of this chair conformation relative to the rigid square plane of the platinum coordination center is dictated by the stereochemistry of the DACH ligand.

In this compound (containing the trans-1R,2R-DACH ligand), the cyclohexane ring is situated nearly parallel to the coordination plane. This arrangement is a direct result of both amino groups being in equatorial positions, allowing the bulky ring to lie flat relative to the platinum center. In sharp contrast, for the cis-1R,2S isomer, the presence of one axial amino group forces the cyclohexane ring into a nearly perpendicular orientation with respect to the coordination plane. This perpendicular arrangement in the cis isomer introduces significant steric hindrance, which can affect the rate and type of DNA adduct formation.

Theoretical and Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular structure and electronic properties that are not always accessible through experimental techniques alone.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. nih.govnih.gov For this compound, DFT calculations are employed to determine the most stable three-dimensional structure by minimizing the energy of the system. researchgate.netyoutube.com

These calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies have shown that the optimized geometries calculated using DFT methods are in close agreement with experimental data obtained from X-ray crystallography. researchgate.net By modeling the molecule, DFT can confirm the stability of the square planar geometry and the chair conformation of the cyclohexane ring. Furthermore, DFT can be used to predict the molecule's reactivity by analyzing its electronic surface, identifying sites that are prone to nucleophilic or electrophilic attack, which is fundamental to understanding how it interacts with DNA. nih.govbas.bg

Table 2: Key Geometrical Parameters for Oxaliplatin Calculated by DFT
ParameterDescriptionTypical Application
Bond Lengths (e.g., Pt-N, Pt-O)The equilibrium distance between the nuclei of two bonded atoms.Validates the coordination environment and compares with experimental data.
Bond Angles (e.g., N-Pt-N, O-Pt-O)The angle formed between three atoms across at least two bonds.Confirms the square planar geometry (ideally 90° and 180°).
Dihedral AnglesThe angle between two intersecting planes.Defines the conformation of the DACH and oxalate ligands.
Total EnergyThe calculated total electronic energy of the molecule.Compares the stability of different isomers and conformations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and electronic transitions. iau.ir

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For oxaliplatin, the HOMO is primarily localized on the platinum atom and the oxalate ligand. bas.bgiau.ir

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. In oxaliplatin, the LUMO is distributed more broadly across the molecule. iau.ir

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. scispace.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iau.ir Computational studies have determined this energy gap, providing a quantitative measure of the molecule's electronic stability and its potential to engage in charge-transfer interactions, which are fundamental to its mechanism of action. bas.bgscispace.com

Table 3: Calculated Frontier Molecular Orbital Properties of Oxaliplatin
ParameterCalculated Value (eV)Significance
HOMO Energy-5.85Energy of the highest energy electrons; indicates electron-donating ability.
LUMO Energy-1.12Energy of the lowest energy vacant orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.73Indicates chemical reactivity and kinetic stability. A large gap suggests high stability.
Data derived from DFT calculations. scispace.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the conformational landscape and interaction dynamics of this compound in various environments. nih.govnih.gov These simulations provide a time-resolved view of the molecule's behavior, revealing insights that are often inaccessible through static experimental techniques.

Detailed Research Findings

MD simulations have been extensively used to study the interaction of this compound with its primary biological target, DNA. These studies have shown that the bulky DACH ligand plays a crucial role in the nature of the DNA adducts formed. nih.gov The trans-(1R,2R)-DACH ligand is oriented in a specific manner within the major groove of the DNA, leading to distinct conformational changes in the DNA structure. nih.gov These simulations have also highlighted the importance of hydrogen bonding between the amine groups of the DACH ligand and the DNA bases, which contributes to the stability of the adduct. nih.gov

Simulations of the unbound complex in aqueous solution have provided valuable information about its conformational stability and interactions with solvent molecules. nih.gov A combined approach using X-ray absorption spectroscopy and ab initio molecular dynamics has shown that the molecule maintains its square planar geometry in water. nih.gov The study also revealed details about the hydration shell surrounding the platinum complex, identifying the average distances and coordination numbers of water molecules. The outer oxygen atoms of the oxalate ligand were found to be at an average distance of 3.97 ± 0.03 Å from the platinum atom. nih.gov

Interactive Table 3: Key Parameters from Molecular Dynamics Simulations

ParameterDescriptionFinding
DNA Adduct Conformation The orientation of the DACH ligand when bound to a d(GpG) site on DNA.The trans-RR-diaminocyclohexane ligand preferentially forms hydrogen bonds on the 3' side of the adduct. nih.gov
Solvation Structure The arrangement of water molecules around the platinum complex in aqueous solution.A structured hydration layer is present, with specific average distances to the central platinum atom. nih.gov
Conformational Dynamics of DACH Ligand The flexibility and preferred conformation of the diaminocyclohexane ring.The cyclohexane ring predominantly maintains a chair conformation, which influences the overall shape. acs.org
Interaction with DNA Major Groove The positioning of the complex within the major groove of the DNA double helix.The bulky DACH ligand fits into the major groove, causing a distinct distortion of the DNA structure. nih.gov

Mechanistic Investigations of Trans L Diaminocyclohexane Oxalatoplatinum Interactions with Biomolecules

DNA Adduct Formation and Induced Conformational Changes

The primary cytotoxic mechanism of trans-l-diaminocyclohexane oxalatoplatinum involves the formation of covalent adducts with nuclear DNA, leading to the inhibition of DNA replication and transcription and ultimately triggering cell death. The stereochemistry of the trans-l-diaminocyclohexane (DACH) carrier ligand profoundly influences the nature of these DNA interactions.

The formation of DNA adducts by this compound is a multi-step process. Initially, the compound forms monofunctional adducts with DNA bases, which then undergo a slower, rate-limiting conversion to form bifunctional cross-links. The kinetics of this conversion are influenced by the trans geometry of the platinum complex.

Studies comparing platinum compounds with the trans configuration to their cis counterparts show that trans isomers generally form interstrand cross-links at a slower rate. However, over extended periods (e.g., 48 hours), the trans isomers can form a greater number of these interstrand cross-links compared to cis isomers. The bulky DACH ligand also influences the rate of conversion from monoadducts to the final, stable diadducts.

Comparative Kinetics of Platinum Isomers

Isomer ConfigurationInitial Rate of Interstrand Cross-link FormationLong-term Interstrand Cross-link Formation
Cis-IsomerFasterLower total amount
Trans-IsomerSlowerHigher total amount over time

While cisplatin (B142131), a cis-configured compound, predominantly forms 1,2-intrastrand cross-links between adjacent purine (B94841) bases (GpG and ApG), the trans geometry of this compound prevents the formation of these adjacent cross-links. Instead, it favors the formation of different types of adducts:

Long-range Intrastrand Cross-links: These occur between two guanines separated by at least one other base, typically in a G-N-G sequence.

Interstrand Cross-links (ICLs): These form between guanines on opposite DNA strands. Research on transplatin, a related compound, shows a preference for ICLs between a guanine (B1146940) and a complementary cytosine (G-C) residue. nih.gov

The presence of the DACH carrier ligand does not appear to significantly alter the types or sites of platinum adduct formation compared to other trans-platinum compounds. nih.gov The primary determinant of adduct topology is the fixed trans coordination of the platinum atom.

The DNA adducts formed by this compound induce significant and distinct distortions in the DNA double helix. Unlike the localized kink and unwinding caused by cisplatin, the adducts from trans-configured compounds produce a more severe, large-scale distortion.

Studies on oligonucleotides containing a trans-platinum adduct reveal a pronounced, directed bend in the DNA helix, estimated to be around 60 degrees. frontiersin.org This is substantially larger than the ~30-degree bend induced by cisplatin adducts. frontiersin.orgresearchgate.net Furthermore, the trans adduct leads to a local denaturation (unwinding) of the double helix spanning approximately four base pairs. frontiersin.orgresearchgate.net In contrast, cisplatin adducts cause a more limited denaturation of about two base pairs. researchgate.net This major distortion is less easily recognized and repaired by the cell's nucleotide excision repair (NER) machinery, which is a key factor in the compound's ability to overcome cisplatin resistance.

Comparison of DNA Distortion by Platinum Adducts

FeatureCisplatin AdductTrans-diaminocyclohexane Platinum Adduct
Induced Bend Angle~25-30 degrees frontiersin.orgresearchgate.net~60 degrees frontiersin.org
Local Denaturation~2 base pairs researchgate.net~4 base pairs frontiersin.orgresearchgate.net
Primary Cross-link Type1,2-IntrastrandInterstrand and Long-range Intrastrand

The stereochemistry of the 1,2-diaminocyclohexane ligand is critical to the biological activity of the compound. The bulky, rigid cyclohexane (B81311) ring, compared to the more flexible ethylenediamine (B42938) ligand of other platinum drugs, creates a structurally distinct DNA adduct. nih.gov This unique three-dimensional structure is thought to be a primary reason why DACH-platinum compounds like oxaliplatin (B1677828) retain activity in cell lines that have developed resistance to cisplatin. nih.gov

The specific orientation of the DACH ligand in the DNA groove influences how the adduct is recognized by cellular proteins, including those involved in DNA repair and damage signaling. While the DACH ligand has little effect on the initial sites of adduct formation, it significantly impacts the subsequent processing and repair of these adducts. nih.gov For instance, the repair of monofunctional guanine adducts and G-N-G diadducts by the ABC excinuclease system is more efficient for DACH-platinum adducts than for ethylenediamine-platinum adducts, suggesting the carrier ligand directly affects the repairability of certain lesion types. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms

For this compound to reach its nuclear DNA target, it must first cross the cell membrane. This process is not solely reliant on passive diffusion but is actively mediated by specific membrane transport proteins.

The cellular accumulation of this compound (a component of the drug oxaliplatin) is facilitated by several transporters, with the copper transporter 1 (CTR1) and organic cation transporters (OCTs) playing significant roles. nih.govnih.govfrontiersin.orgrsc.org

Copper Transporter 1 (CTR1): This transporter, which is the primary route for copper entry into cells, also mediates the uptake of platinum drugs. frontiersin.orgnih.gov Studies using cells with and without functional CTR1 demonstrate that its presence significantly increases the accumulation of platinum. nih.govnih.gov Co-incubation with a CTR1 substrate, such as copper(II) sulfate (B86663), competitively decreases oxaliplatin accumulation, confirming its role as a transport pathway. nih.gov

Organic Cation Transporters (OCTs): Research has shown that human OCT1 and OCT2 are critical in mediating the uptake and subsequent cytotoxicity of oxaliplatin. nih.gov The 1,2-diaminocyclohexane (DACH) moiety is a key structural feature for this interaction; platinum compounds lacking this organic component, such as cisplatin and carboplatin (B1684641), are poor substrates for OCTs. nih.gov Cells overexpressing OCT1 or OCT2 show markedly increased oxaliplatin accumulation. nih.govpnas.org Inhibition of OCT1 and OCT2 with specific inhibitors like atropine (B194438) and cimetidine, respectively, leads to a significant reduction in the cellular accumulation and potency of oxaliplatin. rsc.org In contrast, OCT3 appears to be largely irrelevant for its transport. rsc.org The expression levels of these transporters, particularly OCT1 and OCT2, can therefore be important determinants of a cell's sensitivity to the drug. nih.govrsc.org

Influence of Ligand Lipophilicity and Steric Bulk on Cellular Entry

The cellular uptake of platinum-based anticancer agents is a critical determinant of their biological activity. For compounds like this compound, the physicochemical properties of the non-leaving group ligands, namely the trans-l-diaminocyclohexane (DACH) moiety, play a significant role in their transit across the cell membrane. The lipophilicity and steric bulk endowed by the DACH ligand are key factors that distinguish its cellular entry from that of earlier platinum drugs like cisplatin.

Increased lipophilicity of the platinum complex, conferred by the cyclohexane ring of the DACH ligand, is thought to facilitate cellular entry. acs.org While cisplatin relies on copper transporters and passive diffusion to a lesser extent, the more lipophilic nature of oxaliplatin, a stereoisomer of this compound, allows for a different cellular accumulation profile. nih.gov Studies on various platinum complexes have shown a correlation between higher lipophilicity and increased cellular uptake. acs.orgnih.gov For instance, platinum(IV) complexes with more lipophilic axial ligands demonstrated enhanced cellular accumulation. acs.org This suggests that the DACH ligand in this compound likely enhances its ability to passively diffuse across the lipid bilayer of the cell membrane.

The steric bulk of the DACH ligand also influences the interaction of the platinum complex with cellular components and may protect it from premature deactivation by biological nucleophiles such as thiols. nih.gov This steric hindrance can affect the rate of aquation and subsequent binding to plasma proteins, potentially influencing the amount of active drug that reaches the tumor cells. The trans configuration of the diaminocyclohexane ligand, where the amino groups are in equatorial positions, results in the cyclohexane ring being situated nearly within the square planar coordination plane of the platinum atom. nih.gov This specific geometry, with its associated steric profile, is crucial for the biological activity of the complex and its recognition by cellular machinery. nih.gov Modifications to the DACH ligand, such as the introduction of additional methyl groups to increase steric bulk, have been explored to further enhance cytotoxic properties. nih.gov

Table 1: Physicochemical Properties and Cellular Uptake

Click to view interactive data table
Compound Key Ligand Feature Log P (Lipophilicity) Cellular Uptake Correlation
Cisplatin Ammine ligands More negative Lower passive diffusion
Oxaliplatin (trans-R,R-DACH) Diaminocyclohexane More positive Higher passive diffusion
Platinum(IV) complexes Axial ligands Varies with ligand Increases with lipophilicity

Intracellular Platinum Localization Studies (e.g., Nuclear vs. Mitochondrial DNA Preference)

Once inside the cell, the distribution of platinum from this compound between different cellular compartments is a key factor in its mechanism of action. The primary target for platinum-based drugs is DNA, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. frontierspartnerships.org However, the journey to the nuclear DNA involves traversing the cytoplasm, where interactions with various components can occur.

Studies on oxaliplatin, which shares the same core structure, have shown that a significant portion of the intracellular platinum can be found in the cytoplasm. nih.gov In human colorectal cancer cells (HCT116), it was observed that oxaliplatin has a pronounced tendency for cytoplasmic aggregation, particularly within single-membrane-bound organelles that are likely part of the endocytic pathway. researchgate.net Furthermore, investigations using liposomal formulations of oxaliplatin indicated that a large fraction of the drug can be trapped in the cytoplasm. nih.gov

Despite this cytoplasmic sequestration, a critical amount of platinum reaches the nucleus. Within the nucleus, platinum from oxaliplatin affects structures such as heterochromatin and, notably, the nucleoli. researchgate.net The primary site of action remains the formation of adducts with nuclear DNA. nih.gov While platinum drugs can also interact with mitochondrial DNA (mtDNA), the preference for nuclear versus mitochondrial DNA can vary. The bulky DACH ligand of oxaliplatin may influence its ability to penetrate the mitochondrial membrane and interact with mtDNA. However, direct comparative studies on the preferential binding of this compound to nuclear versus mitochondrial DNA are not extensively detailed in the available literature. The majority of the cytotoxic effects are attributed to its interaction with nuclear DNA.

Table 2: Intracellular Distribution of Platinum from Oxaliplatin

Click to view interactive data table
Cellular Compartment Observation Implication Reference
Cytoplasm Significant accumulation and aggregation in organelles Potential for off-target effects and drug sequestration nih.govresearchgate.net
Nucleus Affects heterochromatin and nucleoli Interference with nuclear processes beyond DNA replication researchgate.net
Nuclear DNA Primary target for adduct formation Induction of apoptosis through DNA damage response nih.gov

Interactions with DNA Repair and Recognition Pathways

Differential Mismatch Repair (MMR) Complex Recognition of Adducts

The cellular response to DNA damage induced by platinum compounds is heavily influenced by the DNA mismatch repair (MMR) system. The MMR system is responsible for correcting base-base mismatches and small insertion/deletion loops that can arise during DNA replication. nih.govnih.gov In the context of platinum-DNA adducts, the MMR proteins, particularly the MutSα (a heterodimer of MSH2 and MSH6) and MutSβ (a heterodimer of MSH2 and MSH3) complexes, can recognize the structural distortions caused by these adducts. frontierspartnerships.orgnih.gov

A crucial aspect of the activity of this compound is the differential recognition of its DNA adducts by the MMR machinery compared to those of cisplatin. While MMR proteins readily recognize and bind to the 1,2-intrastrand d(GpG) adducts formed by cisplatin, they exhibit a significantly lower affinity for the corresponding adducts formed by oxaliplatin. nih.gov This difference in recognition is attributed to the distinct conformational changes induced in the DNA by the bulky trans-l-diaminocyclohexane ligand. nih.govresearchgate.net The presence of the DACH ligand is thought to create a more rigid and less flexible adduct structure that is a poor substrate for MMR recognition. nih.gov

This lack of recognition by the MMR system is a key factor in the ability of this compound to overcome cisplatin resistance in certain cancer cell lines. In MMR-proficient cells, the binding of MMR proteins to cisplatin adducts can trigger a futile cycle of repair attempts that ultimately leads to apoptosis. aacrjournals.org In MMR-deficient cells, this signaling is absent, leading to cisplatin resistance. aacrjournals.org Conversely, since the adducts of this compound are poorly recognized by MMR proteins, its cytotoxicity is less dependent on the MMR status of the cell. aacrjournals.orgnih.gov

Nucleotide Excision Repair (NER) Pathway Processing of DNA Adducts

The nucleotide excision repair (NER) pathway is a major mechanism for removing bulky, helix-distorting DNA lesions, including those formed by platinum-based drugs. nih.gov The NER pathway can be divided into two sub-pathways: global genome NER (GG-NER), which removes lesions from the entire genome, and transcription-coupled NER (TC-NER), which specifically removes lesions from the transcribed strand of active genes. nih.gov

The DNA adducts formed by this compound are substrates for the NER pathway. researchgate.net However, the efficiency of their removal can differ from that of cisplatin adducts. Research indicates that the repair efficiency for oxaliplatin-DNA adducts is not significantly different from that of cisplatin adducts in some studies, suggesting that the ability of NER proteins to recognize the adducts is not the primary determinant of the differential cytotoxicity between the two drugs. researchgate.net

More recent studies have revealed nuances in the recognition of oxaliplatin-induced DNA lesions by the GG-NER machinery. It has been shown that oxaliplatin-DNA lesions are poor substrates for the GG-NER initiating factor XPC and require the assistance of DDB2 and HMGA2 for efficient recognition and subsequent repair. nih.gov This suggests that the clearance of oxaliplatin adducts by GG-NER is more variable between different cancer cells compared to the clearance of cisplatin adducts. nih.gov The conformation of the DNA adduct, influenced by the trans-l-diaminocyclohexane ligand, likely plays a role in this differential requirement for auxiliary factors in the NER process.

Translesion Synthesis (TLS) Bypass Mechanisms by DNA Polymerases (e.g., Polη)

When DNA adducts are not repaired before the arrival of the replication fork, the replication machinery can stall, leading to cell cycle arrest and apoptosis. To tolerate such damage, cells can employ a mechanism known as translesion synthesis (TLS), where specialized, low-fidelity DNA polymerases are recruited to replicate past the DNA lesion. uconn.edunih.gov

The DNA adducts of this compound are substrates for bypass by TLS polymerases. A key player in this process is DNA polymerase eta (Polη). nih.govclinpgx.org Studies comparing the bypass of cisplatin and oxaliplatin adducts have shown that Polη bypasses oxaliplatin-GG adducts with greater efficiency than cisplatin-GG adducts. nih.govclinpgx.org This more efficient bypass of oxaliplatin adducts by Polη may contribute to the lower mutagenicity of oxaliplatin compared to cisplatin. clinpgx.org

The process of TLS involves a stepwise approach. researchgate.net First, the replication fork stalls at the platinum adduct. Then, a TLS polymerase like Polη is recruited to the site to synthesize DNA directly across from the lesion. researchgate.net Subsequently, other polymerases, such as those in the REV1/Polζ complex, may be involved in extending the DNA strand beyond the adduct. nih.govresearchgate.net The ability of the replication machinery to bypass these adducts can be a mechanism of resistance to platinum drugs. capes.gov.br The structural differences in the DNA adducts induced by the trans-l-diaminocyclohexane ligand are thought to influence the efficiency and fidelity of their bypass by TLS polymerases. clinpgx.orgnih.gov

Interaction with High-Mobility Group (HMG) Proteins and Other DNA-Binding Factors

High-mobility group (HMG) domain proteins are a class of non-histone chromosomal proteins that can bind to distorted DNA structures. fcien.edu.uy These proteins play a significant role in the cellular response to cisplatin by specifically recognizing and binding to the major 1,2-intrastrand d(GpG) adducts of cisplatin. nih.govsemanticscholar.org This binding is thought to shield the adducts from repair by the NER pathway, thereby enhancing the cytotoxicity of the drug. nih.govpnas.org

Other DNA-binding factors are also involved in the recognition of platinum-DNA lesions. For instance, the transcription factor hUBF and the tumor suppressor p53 have been identified as proteins that bind to cisplatin-damaged DNA. rsc.org The differential recognition of cisplatin and oxaliplatin adducts by these and other cellular proteins is a key determinant of their distinct biological activities and tumor specificities. nih.gov The specific conformation of the DNA adducts formed by this compound, a direct consequence of its ligand structure, dictates the landscape of protein interactions that ultimately determine the cellular fate.

Table 3: Compound Names Mentioned

Click to view interactive data table | Compound Name | | | :--- | | this compound | | Cisplatin | | Oxaliplatin | | Carboplatin | | Pyriplatin | | Phenanthriplatin | | Picoplatin | | Kiteplatin | | Daunorubicin | | Cytarabine | | Doxorubicin | | Erlotinib | | Lenvatinib |

Interactions with Non-DNA Biomolecules

This compound can react with endogenous sulfur-containing molecules (thiols), most notably glutathione (B108866) (GSH). nih.gov Glutathione is a powerful antioxidant tripeptide present at high concentrations within cells, playing a critical role in protecting against reactive oxygen species and detoxifying xenobiotics. nih.govvinmec.com

The reaction between the platinum compound and glutathione can lead to the formation of an inactive platinum-glutathione conjugate, representing a significant pathway for intracellular inactivation. nih.gov This process can mitigate the compound's toxicity. Studies have shown that co-administration of glutathione can prevent or reduce oxaliplatin-induced neurotoxicity without diminishing its primary clinical activity. nih.gov Mechanistically, glutathione can directly scavenge reactive species and may also help prevent the accumulation of platinum in sensitive tissues like the dorsal root ganglia. nih.govspandidos-publications.com This interaction highlights a detoxification mechanism where cellular thiol levels can influence the efficacy and side-effect profile of the compound. spandidos-publications.com

Upon administration, this compound extensively and irreversibly binds to plasma proteins. drugbank.comnih.govnih.gov The protein binding rate is high, with studies reporting that 85-90% of platinum is protein-bound within hours, and the maximum binding rate can exceed 90%. drugbank.comnih.gov The primary binding proteins in plasma are albumin and gamma-globulins. drugbank.com

This strong, irreversible binding has significant molecular implications. nih.gov It effectively creates a reservoir of platinum in the circulation, influencing the drug's distribution and elimination. mdpi.com Unlike the portion of the drug that remains unbound in plasma ultrafiltrate, the protein-bound platinum is generally considered inactive. mdpi.com The compound also accumulates in erythrocytes (red blood cells), where it binds irreversibly but appears to have no relevant activity. drugbank.comnih.gov The high degree of irreversible binding to proteins like albumin means that predicting tissue concentrations from plasma levels is difficult. nih.gov

Table 2: In Vitro and In Vivo Protein Binding Rates of Platinum Compounds
CompoundIn Vitro PBR (%)In Vivo Plasma PBR (%)Nature of BindingReference
This compound~90%80-98%Irreversible nih.govmdpi.comresearchgate.net
Cisplatin~98%~96%Irreversible nih.govresearchgate.net
Carboplatin25-50%~15%Reversible nih.govresearchgate.net

Structure Function Relationships and Derivative Design Principles for Trans L Diaminocyclohexane Oxalatoplatinum

Impact of Carrier Ligand Modifications on Molecular Interactions

The non-leaving ligand, or carrier ligand, in platinum-based anticancer drugs is a critical determinant of their biological activity. In the case of trans-l-diaminocyclohexane oxalatoplatinum, the trans-l-diaminocyclohexane (DACH) ligand significantly influences the drug's properties, including its lipophilicity and steric bulk. nih.gov These characteristics, in turn, affect how the molecule interacts with DNA and other biological targets. nih.govresearchgate.net The shape and steric hindrance provided by the carrier ligand can modulate the recognition and processing of the platinum-DNA adducts by cellular repair machinery. researchgate.net

Rational Design and Synthesis of Alkyl-Substituted Cyclohexanediamine (B8721093) Derivatives

A key strategy in the rational design of new platinum complexes is the introduction of alkyl substituents onto the cyclohexanediamine ring. nih.gov This modification is intended to enhance the lipophilicity and steric bulk of the resulting complex. nih.gov For instance, the synthesis of {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), an enantiomerically pure derivative of oxaliplatin (B1677828) with an equatorial methyl group, has been reported. nih.gov This modification aims to increase the compound's anticancer activity. nih.gov Studies on mono- and dialkyl-substituted oxaliplatin analogues have shown that while bulky substituents can sometimes negatively impact cytotoxic potency, certain derivatives, such as the 4-methyl and 4,4-dimethyl-trans-cyclohexane-1,2-diamine(oxalato)platinum(II) complexes, are promising candidates for further evaluation. nih.govresearchgate.net The synthesis of these derivatives often involves a multi-step process starting from a substituted cyclohexene, followed by dihydroxylation, mesylation, nucleophilic substitution to form a diazide, and finally reduction to the diamine. researchgate.net

Exploration of Alternative Diaminocyclohexane Isomers (e.g., cis-1,3-DACH, cis-1,4-DACH) and their Distinct Interactions

The isomeric form of the diaminocyclohexane (DACH) ligand has a profound impact on the antitumor activity of platinum complexes. nih.gov While oxaliplatin contains the trans-1R,2R-DACH isomer, research has explored other isomers like cis-1,2-DACH and cis-1,4-DACH (in kiteplatin). nih.govnih.govrsc.org The trans-1R,2R-DACH enantiomer generally exhibits greater antiproliferative properties compared to the trans-1S,2S enantiomer and the cis-1R,2S diastereomer. nih.gov The difference in activity between trans and cis isomers can be attributed to their distinct shapes; the cis-isomer's cyclohexane (B81311) ring is arranged nearly perpendicular to the coordination plane, which can sterically hinder the formation of DNA adducts. nih.gov In contrast, the trans-isomer's cyclohexane ring lies almost perfectly within the coordination plane. nih.gov Studies comparing platinum complexes with different DACH isomers, including oxaliplatin (trans-1,2-DACH) and kiteplatin (cis-1,4-DACH), have shown that these complexes have similar DNA binding properties but different cytotoxicities, which may be due to how damage recognition proteins like HMGB1 and RPA2 interact with the distinct Pt-DNA adducts formed. rsc.org

Incorporating Dicyclic Moieties and Steric Hindrance into Ligand Design

Introducing steric hindrance into the ligand design is a strategy to modulate the dynamic motion of platinum-DNA adducts and potentially enhance anticancer activity. nih.govfigshare.com One approach involves incorporating dicyclic moieties into the diamine ligand. For example, a series of platinum(II) complexes with the chiral trans-bicyclo[2.2.2]octane-7,8-diamine ligand, which possesses dicyclic steric hindrance, has been synthesized and evaluated. nih.gov Kinetic studies indicated that this dicyclic ligand can accelerate the reaction rate of the complex. nih.gov Another strategy to introduce steric hindrance is the N-monosubstitution of the 1R,2R-diaminocyclohexane framework with rigid aromatic rings, which has been shown to lead to an unusual monofunctional DNA binding mode. nih.gov The goal of increasing steric bulk is to create DNA adducts that are less easily repaired by cellular mechanisms, potentially leading to greater efficacy. researchgate.net

Ligand Modification StrategyExample LigandDesired Effect on Molecular Interaction
Alkyl Substitution{(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}Increased lipophilicity and steric bulk nih.gov
Alternative Isomerscis-1,4-diaminocyclohexane (in Kiteplatin)Altered adduct structure influencing protein recognition rsc.org
Dicyclic Moietiestrans-bicyclo[2.2.2]octane-7,8-diamineIncreased steric hindrance, accelerated reaction rate nih.gov
N-monosubstitutionN-monosubstituted 1R,2R-DACH with benzyl (B1604629) groupsRigid steric hindrance leading to monofunctional DNA binding nih.gov

Conjugation with Biologically Relevant Moieties (e.g., Sulfur and Selenium Amino Acids) for Modulating Interactions

Conjugating the platinum complex to biologically relevant molecules like amino acids is a sophisticated design strategy. wku.edunih.gov This approach can influence the complex's stability and interactions with biomolecules. nih.gov Research has shown that platinum(II) complexes can react with sulfur-containing amino acids like methionine and cysteine. wku.edu More recent studies have explored reactions with selenium-containing amino acids, such as selenomethionine (B1662878) (SeMet), to form novel products. wku.edu For instance, reactions between a platinum complex and SeMet can produce various products, including those where both selenomethionine and methionine are bound to the platinum center. wku.edu The use of amino acids as chelating ligands can enhance the stability of the platinum complex in aqueous environments. nih.gov Platinum(II) complexes of selenoethers have also been shown to self-assemble into aggregates that can induce cell apoptosis through the generation of reactive oxygen species (ROS), indicating a high degree of selectivity between cancer and normal cells. nih.gov

Influence of Leaving Group Identity on Compound Reactivity and Intracellular Processing

The leaving group of a platinum complex plays a critical role in its reactivity and mechanism of action. researchgate.net While the carrier ligand remains attached to the platinum center, the leaving group is displaced to allow the platinum to bind to its biological target, primarily DNA. nih.gov The nature of the leaving group influences the kinetics of this substitution reaction. researchgate.net

In a study comparing oxaliplatin derivatives with different chelating leaving groups (O-O, N-O, and S-N donors), it was found that the identity of the chelate significantly impacts the kinetic and mechanistic behavior of the Pt(II) complex. researchgate.net The study, which examined reactions with nucleophiles like thiourea (B124793) and guanosine (B1672433) 5'-monophosphate (5'-GMP), demonstrated that the rate constants for the substitution of the leaving group varied depending on its chemical nature. researchgate.net For all the studied complexes, a direct substitution of the chelate by the nucleophiles was observed. researchgate.net The activation parameters for these reactions suggest an associative substitution mechanism. researchgate.net The choice of a less labile leaving group, as in carboplatin (B1684641) compared to cisplatin (B142131), results in much slower DNA binding kinetics, which can affect the drug's toxicity profile. nih.gov

Leaving Group ChelateExample NucleophileRelative Reactivity Trend
O-O (as in oxaliplatin)thioureaHigh
N-O (glycine)thioureaHigher than O-O
S-N (L-methionine)thioureaSimilar to O-O
O-O (as in oxaliplatin)5'-GMPLow
N-O (glycine)5'-GMPHigher than O-O

This table provides a simplified representation of the relative reactivity trends observed in the study by B. V. B. Reddy et al. and is not exhaustive. researchgate.net

Rational Design Strategies for Novel Platinum Complexes based on Trans-l-diaminocyclohexane Framework

The success of oxaliplatin has spurred extensive research into the rational design of new platinum complexes based on the trans-l-diaminocyclohexane (DACH) framework. nih.govnih.gov The primary goals of these efforts are to improve efficacy, overcome resistance mechanisms, and broaden the spectrum of activity. nih.gov

Key strategies in this area include:

Modification of the Carrier Ligand: As discussed previously, altering the DACH ligand by introducing substituents or using different isomers can significantly impact the resulting complex's pharmacological profile. nih.govnih.govnih.gov These changes can affect drug accumulation, DNA adduct formation, and the cellular response to these adducts. nih.gov

Varying the Leaving Group: Systematically changing the leaving group allows for the fine-tuning of the complex's reactivity and activation kinetics. researchgate.netnih.gov

Development of Platinum(IV) Prodrugs: Pt(IV) complexes are often more stable and can be designed to be activated by the reducing environment within cancer cells. nih.gov This approach allows for the incorporation of axial ligands that can be released upon reduction to Pt(II), potentially leading to multi-action agents. nih.gov For example, Pt(IV) derivatives of a [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] complex with the anti-inflammatory drug diclofenac (B195802) as an axial ligand have shown potent and selective anticancer activity. nih.gov

Targeted Delivery: While not extensively detailed in the provided context for the trans-l-DACH framework specifically, a general strategy in platinum drug design is to conjugate the complex to targeting moieties that can facilitate selective uptake by cancer cells. nih.gov

These rational design approaches, which focus on understanding and manipulating structure-activity relationships, continue to drive the development of the next generation of platinum-based anticancer agents. nih.govncsu.edu

Ligand Design for Modulated Molecular Targeting and Localization

The therapeutic efficacy of this compound, commonly known as oxaliplatin, is intrinsically linked to its chemical structure, particularly the nature of its ligands. The complex consists of a central platinum (II) atom coordinated to an oxalate (B1200264) ligand and a trans-1,2-diaminocyclohexane (DACH) carrier ligand. aacrjournals.orgmycancergenome.org The DACH ligand is not merely a passive component; its steric and lipophilic properties are crucial determinants of the drug's biological activity, spectrum, and resistance profile. aacrjournals.orgnih.gov

Research into derivative design has focused on modifying the DACH ligand to enhance antitumor activity and overcome resistance. One strategy involves increasing the lipophilicity and steric bulk of the cyclohexane ring. nih.gov For instance, the synthesis of {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), a derivative with an equatorial methyl group on the DACH moiety, was undertaken to improve these properties. nih.gov The rationale is that the bulky DACH ligand forms DNA adducts that are sterically different from those of cisplatin, making them poor substrates for the mismatch repair (MMR) system and thus effective in cisplatin-resistant cells. aacrjournals.orgaacrjournals.org By further modifying this ligand, researchers aim to modulate how the compound interacts with DNA and is recognized by cellular repair machinery.

Another approach to ligand design involves introducing steric hindrance at the nitrogen atoms of the DACH ligand. A series of novel platinum(II) complexes featuring (1R,2R)-N1,N2-diisobutyl-1,2-diaminocyclohexane as the carrier ligand were designed and synthesized. researchgate.net The diisobutyl moieties serve as bulky substituents intended to influence the compound's cytotoxicity. researchgate.net In vitro studies showed that a complex with these sterically hindered moieties had increased cytotoxicity against certain lung cancer cells compared to its less substituted analogue, highlighting the significant impact of such ligand modifications on antitumor properties. researchgate.net These design principles underscore a targeted effort to refine the structure of this compound to control its molecular interactions, localization, and ultimately, its therapeutic potential.

Application of Computational Approaches in Structure-Activity Relationship Prediction (e.g., Molecular Docking)

Computational chemistry provides powerful tools for predicting the structure-activity relationships (SAR) of platinum-based drugs, including this compound. Methods like Density Functional Theory (DFT) and molecular docking are employed to model the interactions between the platinum complex and its biological target, DNA. nih.gov These approaches allow for the investigation of structural, spectroscopic, and electronic properties that govern the drug's reactivity and binding affinity. nih.gov

A comparative study using DFT at the B3LYP level with the LANL2DZ basis set analyzed the properties of this compound (referred to in the study as DCOP) and another platinum drug, nedaplatin (B1678008) (CDGP). nih.gov The calculations focused on parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which help predict the compound's chemical reactivity. The results indicated that this compound is a highly reactive metal complex. nih.gov

Molecular docking simulations are then used to visualize and quantify the interaction between the drug and a DNA receptor at an atomic level. nih.gov In these studies, the platinum complex is docked with a DNA molecule to predict the most stable binding conformation and calculate the binding energy. For this compound, the docking analysis revealed a binding energy of -6.88 kcal/mol, which was lower (indicating a stronger affinity) than that of the comparator compound. nih.gov The Root Mean Square Deviation (RMSD) is also calculated to assess the conformational changes upon binding. Such computational screenings are instrumental in drug design, providing a rational basis for selecting candidates with optimal DNA binding characteristics and potential anticancer behavior before undertaking more resource-intensive synthesis and biological testing. nih.gov

Molecular Basis of Cellular Tolerance to Platinum-DNA Adducts

Cellular tolerance, or resistance, to this compound is a complex, multifactorial phenomenon that limits its clinical effectiveness. nih.govnih.gov Resistance can be either intrinsic or acquired and arises from a combination of molecular alterations within the cancer cell. aacrjournals.orgnih.gov These mechanisms collectively reduce the drug's ability to form cytotoxic DNA adducts or mitigate the cellular consequences of that damage. Key modalities of resistance include decreased intracellular drug accumulation, enhanced detoxification, and, most critically, alterations in the pathways that recognize and repair platinum-DNA adducts, leading to increased tolerance of the DNA damage. nih.govnih.gov

Analysis of Altered Cellular Uptake and Efflux Mechanisms in Tolerant Cell Lines

The net intracellular concentration of this compound is a critical determinant of its cytotoxicity, as it directly influences the extent of platinum-DNA adduct formation. nih.gov This concentration is carefully balanced by the rates of drug influx and efflux, which are controlled by various membrane transport proteins. In tolerant cell lines, this balance is often shifted to favor a lower intracellular drug level. nih.govnih.gov

Studies on resistant colorectal and ovarian cancer cell lines have demonstrated that a reduction in cellular drug accumulation and subsequent DNA adduct formation is a key feature of tolerance. nih.gov The expression of several transporter genes is frequently altered in these resistant cells.

Influx Transporters : Reduced uptake is a primary mechanism of resistance. The expression of copper transporter 1 (CTR1) and organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3 (encoded by SLC22A1-3), can be decreased in resistant cells, leading to lower intracellular platinum levels. nih.gov

Efflux Transporters : Conversely, enhanced efflux, or the active pumping of the drug out of the cell, can also confer resistance. The P-type ATPases ATP7A and ATP7B, which also function as copper transporters, play a significant role in this process. nih.govnih.gov Increased expression of ATP7A and ATP7B has been observed in resistant cell lines, contributing to reduced net accumulation of the drug. nih.gov

The table below summarizes the key transporters involved in modulating cellular levels of this compound and their role in resistance.

Transporter FamilySpecific TransporterPrimary FunctionRole in Resistance
Copper/Organic Cation TransportershCTR1, OCT1, OCT2, OCT3Drug InfluxDecreased expression leads to reduced drug uptake. nih.gov
P-type ATPasesATP7A, ATP7BDrug EffluxIncreased expression leads to enhanced drug removal from the cell. nih.govnih.gov

These alterations in uptake and efflux machinery represent a significant barrier to the drug's efficacy, as they prevent a sufficient concentration of platinum from reaching its ultimate target, the nuclear DNA. nih.gov

Modulation of DNA Damage Recognition and Repair Systems

Once this compound enters the cell and its oxalate ligand is displaced, the reactive platinum moiety forms adducts with DNA, primarily intrastrand crosslinks. mycancergenome.orgoup.com These adducts distort the DNA helix, blocking replication and transcription and ultimately triggering cell death. nih.gov Cancer cells can develop tolerance by enhancing their ability to recognize and repair this damage. Several DNA repair pathways are implicated in this process. aacrjournals.orgnih.gov

Nucleotide Excision Repair (NER) is considered the primary pathway for removing the bulky adducts formed by platinum compounds. nih.govoup.comnih.gov The efficiency of the NER pathway can be a key determinant of sensitivity or resistance. nih.gov

ERCC1 (Excision Repair Cross-Complementation group 1) : This gene encodes a critical endonuclease for the NER pathway. Increased mRNA expression of ERCC1 has been linked to clinical drug resistance in some cancers. nih.gov

XPC, DDB2, and HMGA2 : The recognition of oxaliplatin-DNA lesions by NER is complex. Unlike cisplatin adducts, oxaliplatin adducts are poor substrates for the initial damage recognition factor, XPC. oup.comresearchgate.net Efficient recognition and initiation of NER for oxaliplatin lesions require the accessory proteins DDB2 and HMGA2. Consequently, the loss of DDB2 and HMGA2 can lead to hypersensitivity to oxaliplatin, and low DDB2 levels in colon cancer patients have been associated with a better prognosis after treatment. oup.comresearchgate.net

Mismatch Repair (MMR) plays a differential role. While MMR deficiency is a known mechanism of resistance to cisplatin, it does not typically confer resistance to oxaliplatin. aacrjournals.org The bulky DACH ligand on the oxaliplatin adduct is thought to prevent recognition by MMR proteins. This distinction is a key reason why oxaliplatin often retains activity in tumors that are resistant to cisplatin. aacrjournals.orgaacrjournals.org

Other Repair and Signaling Pathways :

Homologous Recombination (HR) : This pathway repairs double-strand breaks that can arise from platinum damage. Upregulation of HR has been observed in oxaliplatin-resistant cells. nih.gov

CHK2 Activation : In some colorectal cancer models, resistance is associated with elevated levels of activated (phosphorylated) CHK2. nih.gov Activated CHK2 can enhance DNA repair, in part by interacting with PARP1, thereby promoting cell survival in the presence of oxaliplatin-induced damage. nih.gov

The modulation of these repair and signaling systems allows tolerant cells to more effectively manage and reverse the DNA damage inflicted by the drug, thereby evading apoptosis.

Differences in Adduct Stability and Processing Mechanisms in Tolerant Cells

The stability and cellular processing of platinum-DNA adducts are influenced by the adduct's specific chemical structure and the cell's capacity to recognize and repair it. The trans-l-diaminocyclohexane ligand imparts unique properties to the adducts formed by oxaliplatin, distinguishing them from those of cisplatin. aacrjournals.org This structural difference is central to oxaliplatin's distinct activity profile and the mechanisms of tolerance that arise against it.

The bulky DACH carrier ligand creates a more significant distortion in the DNA helix compared to the smaller ammonia (B1221849) ligands of cisplatin. aacrjournals.orgnih.gov This structural feature has several consequences for adduct processing:

Evasion of Mismatch Repair : As noted, the steric hindrance from the DACH ligand prevents the adduct from being recognized by the MMR system, which contributes to oxaliplatin's efficacy in MMR-deficient tumors. aacrjournals.org

Differential Recognition by NER : The unique shape of the oxaliplatin adduct means it is not efficiently recognized by the standard NER machinery alone. It requires specific factors like DDB2 and HMGA2 to flag the lesion for repair by the XPC-initiated pathway. oup.com In tolerant cells, the baseline or induced expression levels of these and other repair factors can determine how quickly and efficiently these specific adducts are processed and removed.

Advanced Analytical Techniques for Research on Trans L Diaminocyclohexane Oxalatoplatinum

Quantification of Platinum in Cellular and Subcellular Research Samples (e.g., using ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a cornerstone technique for the highly sensitive and accurate quantification of platinum in biological samples. nih.govresearchgate.net Its capability to measure trace elements allows for the precise determination of drug concentration in total cell lysates, subcellular fractions like chromatin, and biofluids such as blood plasma. nih.govresearchgate.net This is crucial for understanding the pharmacokinetics and cellular accumulation of Trans-l-diaminocyclohexane oxalatoplatinum, which is a key factor in both its efficacy and the development of resistance. nih.govnih.gov

Research protocols often involve treating cell lines with the platinum compound, followed by cellular fractionation, sample digestion using methods like microwave-assisted acid digestion, and subsequent analysis by ICP-MS. nih.govresearchgate.net The accuracy of this method is high, with spike recoveries reported to be around 90-97%. researchgate.net Furthermore, coupling High-Performance Liquid Chromatography (HPLC) with ICP-MS allows for speciation analysis, enabling the separation and quantification of the intact parent drug from its metabolites or degradation products, such as Pt(R,R-diaminocyclohexane)Cl2. researchgate.netrsc.org An HPLC-ICP-MS assay developed for clinical pharmacokinetic studies demonstrated excellent linearity, accuracy (101–107%), and a low limit of detection of 5 nM for the Pt(DACH)Cl2 species in plasma. researchgate.netrsc.org

Below is a table summarizing representative findings from studies utilizing ICP-MS for platinum quantification.

Analytical MethodSample MatrixAnalyte(s)Key Quantitative FindingReference
ICP-MSCancer CellsTotal PlatinumLimit of Quantification: 3.6x10⁻⁴ - 17x10⁻⁴ µg/mL researchgate.net
HPLC-ICP-MSHuman Blood PlasmaOxaliplatin (B1677828), Pt(DACH)Cl₂Limit of Detection for Pt(DACH)Cl₂: 5 nM (1.9 ppb) rsc.org
ICP-MSA2780 Cancer CellsPlatinum in Chromatin & LysateProtocol established for accurate subcellular quantification. nih.gov
GF-AAS*A431 Cancer CellsTotal Cellular & DNA-Bound PlatinumCellular uptake of ~14 ng Pt/10⁶ cells; DNA platination of ~1.8 pg Pt/µg DNA after 24h treatment with a related Pt(IV) complex. mdpi.com

*Note: Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is another atomic absorption technique used for similar purposes. mdpi.com

Biophysical Methods for DNA Interaction Studies (e.g., Gel Electrophoresis, DNA Unwinding Assays)

The primary mechanism of action for this compound involves binding to DNA to form adducts that inhibit replication and transcription. medchemexpress.com Biophysical methods are essential for characterizing these interactions. The compound primarily forms intrastrand cross-links between adjacent guanine (B1146940) bases (GpG adducts). nih.gov

These adducts introduce significant structural distortions in the DNA helix. Unlike cisplatin (B142131), which induces a more severe bend of about 80°, the bulky diaminocyclohexane (DACH) ligand of oxaliplatin causes a shallower DNA helix bend of approximately 30° toward the major groove. nih.gov This structural difference is thought to be a key reason why oxaliplatin can overcome resistance mechanisms that are effective against cisplatin. nih.gov

Methods to study these interactions include:

Gel Electrophoresis and Slot Blot Assays: These techniques are used to assess the formation and repair of DNA adducts. For instance, slot blot assays can be employed to measure the rate of removal of platinum adducts from the genome over time, providing insights into DNA repair kinetics in sensitive versus resistant cell lines. nih.gov Studies have shown that in some resistant colorectal cancer cell lines, lower levels of initial DNA damage, rather than increased repair, are the primary determinant of resistance. nih.gov

DNA Unwinding and Ligation Assays: The formation of platinum adducts unwinds the DNA helix. The degree of unwinding can be quantified using assays that measure the change in DNA topology, often involving topoisomerases and analysis by gel electrophoresis.

Differential Scanning Calorimetry (DSC): This technique can be used to study the thermodynamic stability of DNA duplexes upon drug binding. The formation of cross-links by platinum complexes decreases the thermal stability and lowers the melting temperature of the DNA duplex. iipseries.org

The table below highlights key findings from biophysical studies on the DNA interactions of this compound.

Technique/AssayFindingImplicationReference
X-ray Crystallography / NMROxaliplatin-GpG adducts induce a ~30° bend in the DNA helix.The distinct structural distortion compared to cisplatin affects recognition by DNA repair and damage-response proteins. nih.gov
Slot Blot AssayResistant colorectal cancer cells exhibit significantly lower levels of oxaliplatin-induced DNA damage compared to sensitive cells.Resistance is linked to decreased adduct formation (e.g., reduced drug influx) rather than enhanced DNA repair. nih.gov
Differential Scanning CalorimetryBinding of platinum complexes destabilizes the DNA duplex, lowering its melting temperature.Provides thermodynamic data on how drug binding impacts DNA stability. iipseries.org

Advanced Imaging and Spectroscopic Techniques for Intracellular Behavior and Distribution

Understanding where this compound accumulates within a cell and how it interacts with the complex intracellular environment is critical. Advanced imaging and spectroscopic techniques provide the spatial and chemical information needed to track the drug at a subcellular level. researchgate.netnih.gov

Mass Spectrometry Imaging (MSI): Techniques like Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and Nano-scale Secondary Ion Mass Spectrometry (NanoSIMS) enable the visualization of platinum distribution in tissues and even within subcellular organelles. researchgate.netnih.gov LA-ICP-MS can map the elemental distribution across a tissue section, identifying regions of high drug concentration, which can then be further analyzed at higher resolution with NanoSIMS. researchgate.net Such studies have revealed that platinum can accumulate in cytoplasmic, sulfur-rich organelles, which have been identified as lysosomes. researchgate.net

Fluorescence Microscopy: While platinum itself is not fluorescent, novel fluorescently-tagged platinum compounds have been developed for high-resolution imaging in living cells (intravital imaging). harvard.edu By conjugating a fluorophore like BODIPY-FL to a platinum complex, researchers can track drug accumulation and distribution in real-time at subcellular resolution, and even correlate it with cellular events like DNA damage. harvard.edu This approach avoids issues with older fluorescent tags that were prone to photobleaching or altered drug behavior. harvard.edu

Other Spectroscopic Methods: X-ray Photoelectron Spectroscopy (XPS) has been used to analyze the oxidation state of platinum in prodrug complexes, confirming the presence of Pt(IV) and monitoring its reduction to the active Pt(II) state. mdpi.com

These advanced methods provide a dynamic picture of the drug's journey, from cellular entry to localization at its ultimate targets.

TechniqueApplication for Oxaliplatin ResearchKey FindingReference
LA-ICP-MSQuantitative imaging of platinum distribution in tumor and kidney tissue sections.Revealed uneven platinum distribution, with higher accumulation in the kidney cortex versus the medulla. researchgate.net
NanoSIMSHigh-resolution subcellular imaging of platinum.Identified platinum accumulation within cytoplasmic sulfur-rich organelles, later confirmed to be lysosomes in tumor cells. researchgate.net
MALDI MSIChemical imaging of oxaliplatin and its metabolites in 3D tumor models.Enabled specific mapping of the parent drug and its metabolites after on-tissue chemical derivatization. nih.gov
Fluorescence MicroscopyReal-time tracking of novel fluorescent Pt(II) compounds in live animal models.Allowed for simultaneous monitoring of drug accumulation and resulting DNA damage in individual tumor cells at subcellular resolution. harvard.edu

Future Directions and Emerging Research Avenues for Trans L Diaminocyclohexane Oxalatoplatinum Chemistry

Exploring Novel Coordination Environments and Oxidation States of Platinum (e.g., Pt(IV) Derivatives)

A significant area of research focuses on modifying the central platinum atom's coordination environment and oxidation state, primarily through the development of Platinum(IV) derivatives. nih.gov Unlike the square planar Pt(II) core of trans-l-diaminocyclohexane oxalatoplatinum, Pt(IV) complexes feature an octahedral geometry, allowing for the addition of two axial ligands. nih.gov This structural difference offers several advantages. Pt(IV) complexes are generally more stable and less reactive, which can help them remain intact in the bloodstream until they reach the tumor site. pnas.org Once inside the cancer cell, the higher concentration of reducing agents like glutathione (B108866) can reduce the Pt(IV) center to the active Pt(II) form, releasing the cytotoxic agent. nih.gov

Researchers have synthesized and characterized a variety of Pt(IV) derivatives by attaching different axial ligands. nih.govnih.gov For instance, derivatives with carboxylate axial ligands, such as succinate (B1194679) or benzoate (B1203000), have been shown to be relatively stable to reduction. nih.govpnas.org The use of benzoate ligands, in particular, can increase the compound's lipophilicity, potentially leading to greater intracellular accumulation and nanomolar cytotoxicity. nih.govnih.gov Other strategies involve conjugating biologically active molecules to the axial positions. Examples include tethering ligands for the translocator protein (TSPO), which is abundant in rapidly proliferating tissues, or linking inhibitors of enzymes like TMEM16A/COX-2. mdpi.comnih.govdntb.gov.ua These multi-target Pt(IV) derivatives have demonstrated enhanced cytotoxicity and selectivity against cancer cells compared to the parent Pt(II) drug. nih.gov Another innovative approach involves creating conjugates of Pt(IV) prodrugs with other therapeutic or targeting agents, such as gadolinium-texaphyrin, to develop agents capable of overcoming platinum resistance. pnas.org These novel Pt(IV) complexes often exhibit superior stability against hydrolysis and nucleophilic attack compared to their Pt(II) counterparts. pnas.org

Complex TypeAxial Ligand ExamplePotential Advantage
Pt(IV) DicarboxylateSuccinate, BenzoateIncreased stability, Enhanced lipophilicity and cellular uptake. nih.govpnas.org
Pt(IV) Multi-targetNiflumic acid (TMEM16A/COX-2 inhibitor)Higher cytotoxicity and selectivity against cancer cells. nih.gov
Pt(IV) ConjugateGadolinium-texaphyrinOvercoming platinum resistance, Enhanced tumor localization. pnas.org
Pt(IV) with TSPO LigandDichloro-imidazo[1,2-a]pyridin-2-yl)phenoxy)acetateTargeting rapidly proliferating tissues. mdpi.comdntb.gov.ua

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation (e.g., Proteomics, Metabolomics in Response to Adducts)

To gain a more holistic understanding of the mechanisms of action and resistance, researchers are increasingly integrating multi-omics approaches. nih.gov These methods, which include proteomics, metabolomics, and genomics, allow for a broad analysis of the complex cellular responses to drug-induced DNA damage. nih.govnih.gov

Metabolomics, the large-scale study of small molecules or metabolites, has been employed to identify biomarkers associated with the effects of this compound. nih.gov For example, analysis of serum from patients has revealed characteristic metabolic profiles associated with different levels of drug-induced peripheral neuropathy. nih.gov These studies have identified significant alterations in lipid metabolism, amino acid metabolism, and energy metabolism, pointing to potential biomarkers like anhalamine (B1203834) and glycochenodeoxycholic acid. nih.gov

Proteomics, the study of the entire set of proteins, can elucidate how cells respond to the formation of platinum-DNA adducts. This includes changes in the expression of proteins involved in DNA repair, cell cycle control, and apoptosis (programmed cell death). patsnap.com The primary mechanism of this compound involves the formation of DNA adducts that block replication and transcription, triggering these cellular pathways. patsnap.com

Furthermore, the integration of multi-omics data is crucial for building predictive models of treatment response. nih.govdovepress.com By combining clinical data with information from radiomics (the analysis of medical images), genomics, and other 'omics' fields, researchers aim to develop models that can more accurately predict a patient's reaction to therapy. dovepress.com While still in early stages, these integrated approaches hold the promise of personalizing treatment by identifying patients most likely to benefit from this specific chemotherapy. nih.gov

Development of Advanced Computational Models for Predictive Chemistry and Biology

Advanced computational methodologies are becoming indispensable tools in the study of platinum-based drugs. nih.gov Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are used to investigate the interactions between this compound and its biological targets at an atomic level. researchgate.net These models can elucidate the structural changes that occur in DNA upon the formation of platinum adducts, comparing the distortions caused by different platinum agents. researchgate.net For instance, simulations have shown that while both cisplatin (B142131) and oxaliplatin (B1677828) bind to the same sites on DNA, they induce different degrees of structural deformation. researchgate.net

Computational studies are also vital for understanding the mechanisms of drug resistance. The crystal structure of human DNA polymerase η bypassing a major DNA adduct of this compound provides crucial insights into how cancer cells can tolerate this form of DNA damage, a key factor in resistance. nih.gov Such structural data informs the development of new drugs designed to evade these resistance mechanisms.

Moreover, machine learning and deep learning models are being developed to predict treatment outcomes. dovepress.combmj.com By integrating vast amounts of data from clinical information, medical imaging (radiomics), and multi-omics, these models aim to predict a patient's pathological complete response to therapy. dovepress.combmj.com For example, models have been built using pre- and post-treatment imaging and clinical data to forecast the effectiveness of neoadjuvant therapy regimens that include this compound. dovepress.com These predictive models have the potential to guide clinical decision-making and lead to more personalized cancer treatments. nih.govbmj.com

Elucidation of Minority DNA Adducts and their Underexplored Biological Significance

The primary cytotoxic effect of this compound stems from its ability to form covalent bonds, or adducts, with DNA. patsnap.comnih.gov The predominant adducts formed are intrastrand cross-links between adjacent guanine (B1146940) bases (d(GpG)) and between adenine (B156593) and guanine bases (d(ApG)). nih.gov These major adducts create significant distortions in the DNA helix, which block essential cellular processes like transcription and replication, ultimately leading to cell death. patsnap.comnih.gov

However, beyond these major adducts, the drug can form other, less frequent types of DNA lesions, often referred to as "minority adducts." These can include interstrand cross-links (between opposite DNA strands) and monofunctional adducts, where the platinum atom binds to only a single DNA base. patsnap.comnih.gov While they occur at a lower frequency, these minority adducts may have a disproportionately large biological impact. For example, even monofunctional platinum adducts have been shown to be potent inhibitors of transcription by RNA polymerase II. nih.gov

The biological significance of these various adducts is an area of active investigation. The bulky diaminocyclohexane (DACH) ligand of this compound influences the structure and recognition of the resulting DNA adducts by cellular machinery. nih.gov This is a key reason why its activity spectrum and resistance profile differ from those of other platinum drugs like cisplatin. mdpi.com Different platinum compounds form varying ratios of adducts, and the cellular response, including DNA repair and cell death pathways, is highly dependent on the specific type of adduct formed. oup.comresearchgate.net The ability of DNA repair pathways, such as nucleotide excision repair, to recognize and remove these adducts is a critical determinant of a cell's sensitivity or resistance to the drug. researchgate.netnih.gov A deeper understanding of the formation, structure, and cellular processing of all types of adducts, including the less common ones, is essential for developing strategies to overcome drug resistance and to design more effective platinum-based therapies. unifr.ch

Q & A

Q. How can researchers ensure the purity of trans-l-diaminocyclohexane oxalatoplatinum during synthesis?

Methodological Answer: Purity assessment requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to quantify organic impurities (e.g., related compounds B, C, and D), while inductively coupled plasma mass spectrometry (ICP-MS) detects inorganic contaminants like heavy metals. Titration methods are suitable for verifying stoichiometric ratios of ligands and platinum .

Q. What experimental methods are critical for structural characterization of platinum(II) complexes like oxaliplatin?

Methodological Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) is essential. The ¹⁹⁵Pt NMR chemical shift (e.g., −365 ppm for PtN₂O₂ coordination in oxaliplatin derivatives) distinguishes coordination environments, while X-ray crystallography confirms stereochemistry. Elemental analysis validates empirical formulas .

Q. How can the mechanism of action of oxaliplatin be studied in colorectal cancer models?

Methodological Answer: DNA adduct formation and excision repair pathways are evaluated using techniques like atomic absorption spectroscopy (to quantify platinum-DNA binding) and comet assays (to assess DNA damage). Comparative studies with cisplatin-resistant cell lines elucidate non-cross-resistance mechanisms .

Advanced Research Questions

Q. What experimental design factors explain discrepancies between in vitro cytotoxicity and in vivo efficacy of oxaliplatin derivatives?

Methodological Answer: In vivo tolerability (e.g., reduced neurotoxicity) allows higher doses despite similar in vitro IC₅₀ values. Studies should incorporate pharmacokinetic profiling (e.g., plasma clearance rates) and tumor xenograft models with dose escalation to assess maximum tolerated dose (MTD) .

Q. How should preclinical models be designed to evaluate oxaliplatin combination therapies (e.g., with 5-fluorouracil)?

Methodological Answer: Synergy studies require isobologram analysis or Chou-Talalay combination indices. Orthotopic colorectal cancer models with patient-derived xenografts (PDX) better replicate tumor microenvironments than subcutaneous models. Pharmacodynamic markers (e.g., thymidylate synthase inhibition) must align with clinical endpoints .

Q. What strategies optimize the synthesis of enantiomerically pure oxaliplatin derivatives with enhanced activity?

Methodological Answer: Chiral auxiliaries (e.g., L-tartaric acid) resolve diastereomers during amine ligand synthesis. Stepwise substitution (e.g., using AgNO₃ to replace chloride with oxalate) ensures stereochemical fidelity. In vivo efficacy screens should prioritize derivatives with equatorial substituents on the cyclohexanediamine ring .

Q. How can resistance mechanisms to oxaliplatin be systematically analyzed in vitro?

Methodological Answer: Generate resistant cell lines via chronic exposure to sublethal doses. RNA sequencing identifies overexpression of transporters (e.g., ATP7A/B) or DNA repair genes (e.g., ERCC1). Functional validation requires siRNA knockdown and platinum accumulation assays .

Q. What statistical approaches resolve contradictions in toxicity-efficacy correlations across clinical trials?

Methodological Answer: Meta-regression analysis adjusts for covariates like dosing schedules (e.g., FOLFOX vs. XELOX). Toxicity data (grade 3/4 events) should be stratified by pharmacokinetic parameters (e.g., AUC). Bayesian hierarchical models account for heterogeneity in patient cohorts .

Q. How does isotope labeling (e.g., stable Pt isotopes) improve imaging of oxaliplatin uptake in cancer cells?

Methodological Answer: Nano-scale secondary ion mass spectrometry (NanoSIMS) tracks dual-labeled isotopes (¹⁵N/¹⁹⁵Pt) at subcellular resolutions. Co-localization with organelle markers (e.g., mitochondria) clarifies intracellular trafficking .

Q. What experimental parameters balance neurotoxicity and antitumor efficacy in oxaliplatin analogs?

Methodological Answer: Rodent models with graded sensory neuropathy assessments (e.g., cold allodynia) are paired with tumor growth inhibition metrics. Biomarkers like glial fibrillary acidic protein (GFAP) in serum correlate with neurotoxicity, enabling dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.